molecular formula C8H15NO2 B593163 1-(2-Propyloxazolidin-3-yl)ethanone CAS No. 138531-19-8

1-(2-Propyloxazolidin-3-yl)ethanone

Cat. No.: B593163
CAS No.: 138531-19-8
M. Wt: 157.213
InChI Key: FJHGDIGRUIIQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C8H15NO2. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-(2-Propyloxazolidin-3-yl)ethanone is unique due to its specific acetyl and propyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

138531-19-8

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-(2-propyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3

InChI Key

FJHGDIGRUIIQOM-UHFFFAOYSA-N

SMILES

CCCC1N(CCO1)C(=O)C

Synonyms

Oxazolidine, 3-acetyl-2-propyl- (9CI)

Origin of Product

United States

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